1-(Oxan-4-yl)ethane-1-sulfonyl chloride
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Overview
Description
1-(Oxan-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S. It is known for its utility in various chemical reactions and applications in scientific research. The compound features a sulfonyl chloride group attached to an oxane ring, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 1-(Oxan-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride reagents. One common method includes the reaction of 4-hydroxyoxane with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Oxan-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the oxane ring can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Oxan-4-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-(Oxan-4-yl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
The uniqueness of this compound lies in its oxane ring structure, which imparts different reactivity and properties compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C7H13ClO3S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
1-(oxan-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6(12(8,9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
VDQDTOZMIGGQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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